

Fmoc-Met(O)-OH: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: **Fmoc-Met(O)-OH**

Cat. No.: **B557413**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N- α -(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (**Fmoc-Met(O)-OH**). This document collates critical data on the physicochemical properties, potential degradation pathways, and analytical methodologies essential for ensuring the integrity of this key reagent in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-Met(O)-OH is a pivotal building block in peptide synthesis, particularly for sequences containing methionine. The inherent susceptibility of the methionine thioether to oxidation during synthesis and cleavage can lead to undesired side products. Incorporating the pre-oxidized sulfoxide form, **Fmoc-Met(O)-OH**, offers a strategic advantage by ensuring a homogenous product that is often more soluble and easier to purify.^{[1][2]} The methionine sulfoxide can then be selectively reduced back to methionine post-purification if desired.^[2] Understanding the stability profile of **Fmoc-Met(O)-OH** is paramount for its effective use, ensuring the quality, reproducibility, and success of complex peptide manufacturing.

Physicochemical and Handling Data

Fmoc-Met(O)-OH is typically supplied as a white to off-white crystalline powder. Proper handling in a well-ventilated area, using personal protective equipment (PPE), is recommended

to avoid inhalation of dust. For detailed safety information, the supplier's Safety Data Sheet (SDS) should always be consulted.

Table 1: Physicochemical Properties of Fmoc-Met(O)-OH

Property	Value	References
CAS Number	76265-70-8	
Molecular Formula	C ₂₀ H ₂₁ NO ₅ S	
Molecular Weight	387.45 g/mol	
Synonyms	N- α -Fmoc-L-methionine-DL-sulfoxide, Fmoc-L-methionine sulfoxide	[2]
Appearance	White to off-white powder	
Solubility	Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	

Stability Profile and Degradation Pathways

The stability of **Fmoc-Met(O)-OH** is influenced by temperature, humidity, light, and pH. While specific kinetic data for the standalone compound is not extensively published, its behavior can be inferred from general knowledge of Fmoc-amino acids and methionine sulfoxide chemistry. The primary points of instability are the Fmoc protecting group and the sulfoxide moiety.

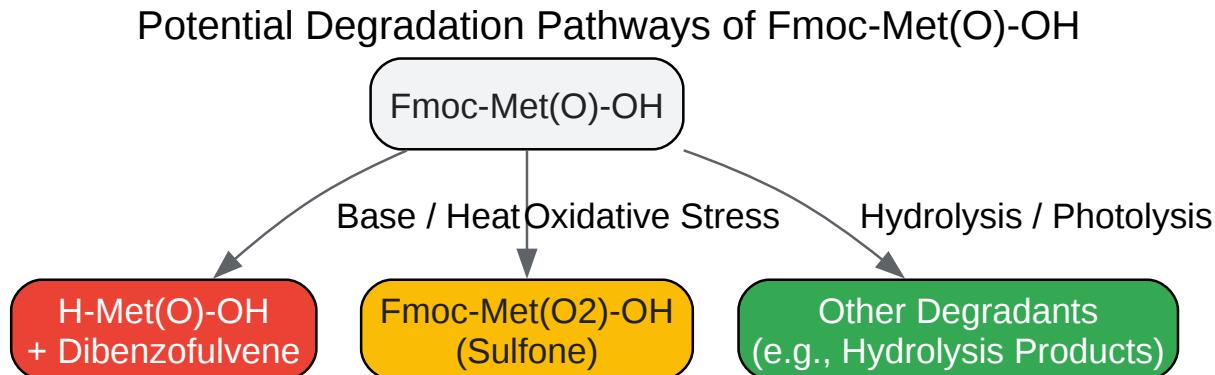
Key Degradation Pathways:

- **Base-Catalyzed Fmoc Cleavage:** The Fmoc group is notoriously labile to basic conditions. In solution, exposure to amines (e.g., residual piperidine from synthesis) or a basic pH can cleave the protecting group, yielding the free amino acid sulfoxide and dibenzofulvene. In solid form, impurities such as free amino acids can promote autocatalytic cleavage during long-term storage, reducing the reagent's stability.[\[3\]](#)
- **Thermal Degradation:** High temperatures can induce the cleavage of the Fmoc group even in the absence of a base. Studies have shown that thermal cleavage can occur at

temperatures around 120°C in solvents like DMSO.^[4] While not a standard storage concern, it highlights the thermal sensitivity of the Fmoc group.

- **Hydrolytic Instability:** In aqueous environments, particularly under non-neutral pH, both the Fmoc carbamate and the carboxylic acid functional group can be susceptible to hydrolysis, although the Fmoc group is generally stable under acidic conditions.
- **Further Oxidation:** The methionine sulfoxide side chain can be further oxidized to methionine sulfone (Met(O₂)). This is a primary concern under oxidative stress conditions (e.g., exposure to peroxides or other oxidizing agents). This transformation is generally considered irreversible in biological and most chemical contexts.
- **Photodegradation:** While specific photostability studies on **Fmoc-Met(O)-OH** are limited, the fluorenyl moiety of the Fmoc group is a strong chromophore. Prolonged exposure to UV light may lead to degradation. Therefore, storage protected from light is a standard precautionary measure.

The following diagram illustrates the potential degradation pathways for **Fmoc-Met(O)-OH** under various stress conditions.



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Caption: Potential degradation routes for **Fmoc-Met(O)-OH**.

Recommended Storage Conditions

To maintain the purity and integrity of **Fmoc-Met(O)-OH**, proper storage is crucial. Based on supplier recommendations and chemical principles, the following conditions are advised.

Table 2: Recommended Storage Conditions for Fmoc-Met(O)-OH

Format	Temperature	Atmosphere/Conditions	Typical Shelf-Life	References
Solid (Powder)	2°C to 8°C	Sealed, dry, protected from light.	Several years (if pure)	[5]
Solid (Powder)	-20°C	Sealed, dry, protected from light.	Long-term (>2 years)	
In Solvent (e.g., DMF)	-20°C	Aliquoted, sealed, desiccated.	Up to 1 month	
In Solvent (e.g., DMF)	-80°C	Aliquoted, sealed, desiccated.	Up to 6 months	

Note: The stability of the solid compound is highly dependent on its purity. The presence of residual solvents or free amino acids can significantly shorten its shelf-life.[3] It is recommended to use high-purity material and store it in a desiccator after opening.

Experimental Protocols for Stability Assessment

A comprehensive assessment of **Fmoc-Met(O)-OH** stability involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the analytical method's ability to separate them.

from the parent compound.[\[6\]](#)

Objective: To generate potential degradation products of **Fmoc-Met(O)-OH** under various stress conditions.

Materials:

- **Fmoc-Met(O)-OH**
- HPLC-grade water, acetonitrile (ACN), methanol (MeOH)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated oven, photostability chamber, pH meter

Procedure:

- Sample Preparation: Prepare stock solutions of **Fmoc-Met(O)-OH** in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).
- Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Incubate at room temperature for 2-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation (Solid): Store solid **Fmoc-Met(O)-OH** in an oven at 80°C for 7 days. Dissolve a sample in the stock solution solvent for analysis.
- Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 60°C for 48 hours.

- Photostability: Expose solid **Fmoc-Met(O)-OH** and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Control Samples: Store a control sample of the stock solution and solid material at -20°C, protected from light.
- Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak for optimal results.

Caption: General workflow for conducting a forced degradation study.

Stability-Indicating HPLC-MS Method

Objective: To separate and quantify **Fmoc-Met(O)-OH** from its process-related impurities and potential degradation products.

Instrumentation & Reagents:

- HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector and a mass spectrometer (MS).
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection (UV) | 265 nm and 301 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | 0 | 20 | | 20 | 80 | | 25 | 80 | | 25.1 | 20 | | 30 | 20 | |

Mass Spectrometry Conditions (ESI+):

- Scan Range: m/z 100-1000

- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C

Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

Fmoc-Met(O)-OH is a robust building block for peptide synthesis when handled and stored correctly. Its primary liabilities are the base and thermal sensitivity of the Fmoc group and the potential for further oxidation of the sulfoxide side chain. Stability is intrinsically linked to purity; therefore, using high-quality material is essential. For long-term storage, maintaining the solid compound at 2-8°C (or -20°C for extended periods), sealed from moisture and protected from light, will ensure its integrity. By implementing the stability-indicating analytical methods and understanding the potential degradation pathways outlined in this guide, researchers and drug developers can confidently utilize **Fmoc-Met(O)-OH** to produce high-quality, complex peptides.

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